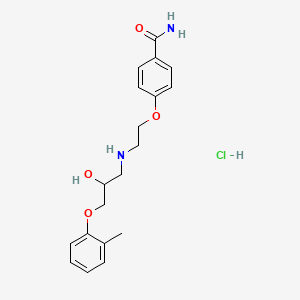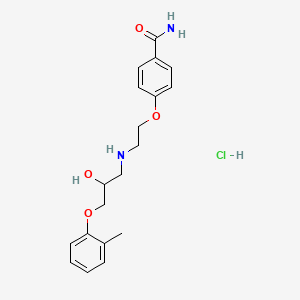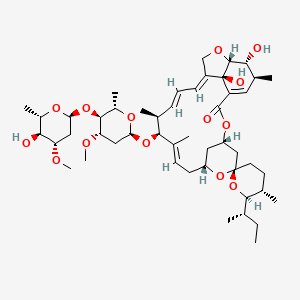
1-(3-Indolyl(methylthio)methylene) pyrrolidinium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Indolyl(methylthio)methylene) pyrrolidinium iodide is a chemical compound with the molecular formula C14H17N2S.I and a molecular weight of 372.268 g/mol It is known for its unique structure, which includes an indole ring, a pyrrolidinium ring, and a methylthio group
Vorbereitungsmethoden
The synthesis of 1-(3-Indolyl(methylthio)methylene) pyrrolidinium iodide typically involves the reaction of indole derivatives with pyrrolidinium salts in the presence of methylthio reagents. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require heating or refluxing to achieve the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Analyse Chemischer Reaktionen
1-(3-Indolyl(methylthio)methylene) pyrrolidinium iodide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced indole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles such as chloride, bromide, or hydroxide ions.
Addition: Addition reactions with electrophiles can occur at the indole ring, leading to the formation of various substituted products.
Wissenschaftliche Forschungsanwendungen
1-(3-Indolyl(methylthio)methylene) pyrrolidinium iodide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Wirkmechanismus
The mechanism of action of 1-(3-Indolyl(methylthio)methylene) pyrrolidinium iodide involves its interaction with molecular targets such as enzymes and receptors. The indole ring can interact with aromatic residues in proteins, while the methylthio group can form covalent bonds with nucleophilic sites. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
1-(3-Indolyl(methylthio)methylene) pyrrolidinium iodide can be compared with other indole derivatives and pyrrolidinium salts. Similar compounds include:
1-(3-Indolyl)methylene pyrrolidinium iodide: Lacks the methylthio group, which may affect its reactivity and biological activity.
1-(3-Indolyl(methylthio)methylene) pyrrolidinium chloride: Similar structure but with a chloride ion instead of iodide, which can influence its solubility and reactivity.
1-(3-Indolyl)methyl pyrrolidinium iodide: Lacks the methylene group, which may alter its chemical properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
54921-50-5 |
|---|---|
Molekularformel |
C14H17IN2S |
Molekulargewicht |
372.27 g/mol |
IUPAC-Name |
3-[methylsulfanyl(pyrrolidin-1-ium-1-ylidene)methyl]-1H-indole;iodide |
InChI |
InChI=1S/C14H16N2S.HI/c1-17-14(16-8-4-5-9-16)12-10-15-13-7-3-2-6-11(12)13;/h2-3,6-7,10H,4-5,8-9H2,1H3;1H |
InChI-Schlüssel |
IUBLTMLHKZCPDU-UHFFFAOYSA-N |
Kanonische SMILES |
CSC(=[N+]1CCCC1)C2=CNC3=CC=CC=C32.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-(6H-Benzo[c][2]benzoxepin-11-ylidene)-N-(trideuteriomethyl)propan-1-amine hydrochloride](/img/structure/B11938857.png)







![5-Chloro-7-{[4-benzylpiperidyl]methyl}quinolin-8-ol](/img/structure/B11938898.png)

